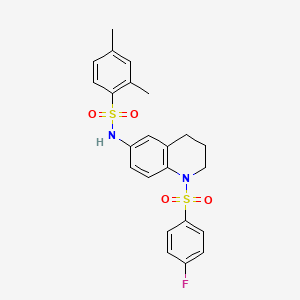

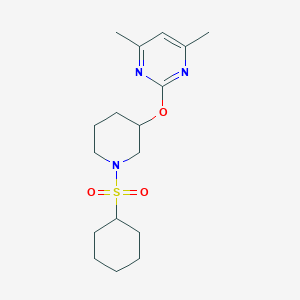

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound can be achieved through various methods, including fluorosulfonylation reactions or electrochemical oxidative processes .

Molecular Structure Analysis

The molecular structure of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide has been determined via single crystal X-ray diffraction. It crystallizes in the monoclinic system of P2₁/c space group .

Chemical Reactions Analysis

Preliminary mechanistic studies suggest a direct radical fragmentation and recombination of vinyl fluorosulfates through a free fluorosulfonyl radical (FSO₂˙) in the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides .

科学的研究の応用

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives, including compounds like N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide, have shown a wide spectrum of bioactive properties after chemical modifications of the classical antibacterial aminobenzenesulfonamide. These modifications have led to diverse medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and more. The extensive research in this area aims to design new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity, suggesting a promising future for these compounds in pharmaceutical development (He Shichao et al., 2016).

Sulfonamides as HIV-1 Inhibitors

Sulfonamide compounds, including the specific structure , may contribute significantly to antiretroviral therapy, particularly as inhibitors of human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase. The structure-activity relationship studies of these compounds, including modifications at various positions of the sulfonamide moiety, have led to the development of promising drug candidates for the treatment of AIDS and related infections, highlighting the critical role of sulfonamides in advancing antiretroviral therapy (Valeria Famiglini & R. Silvestri, 2018).

Sulfonamides in Neurological Disease Treatment

The exploration of 5-HT(6) receptor antagonists, including sulfonamide derivatives, for the treatment of learning and memory disorders has been a significant area of research. The discovery of selective antagonists for this receptor suggests potential applications in cognition enhancement and the treatment of related neurological diseases, with several structurally different series of selective antagonists reported recently. This research underscores the importance of sulfonamide compounds in developing treatments for neurological conditions (M. G. Russell & R. Dias, 2002).

Sulfonamide-Based Antimicrobial and Anticancer Agents

N-sulfonylamino azinones, part of the broader sulfonamide family, have shown a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. These findings emphasize the versatility of sulfonamide compounds in medicinal chemistry and their potential in developing new therapeutic agents for various diseases (G. Elgemeie et al., 2019).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4S2/c1-16-5-12-23(17(2)14-16)31(27,28)25-20-8-11-22-18(15-20)4-3-13-26(22)32(29,30)21-9-6-19(24)7-10-21/h5-12,14-15,25H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAXPDXPSRRGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2806427.png)

![1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone](/img/structure/B2806431.png)

![5-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2806434.png)

![2,6-dichloro-N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2806437.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806438.png)

![2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B2806442.png)

![1-[Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2806443.png)